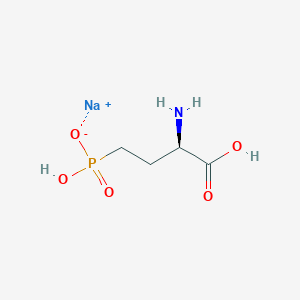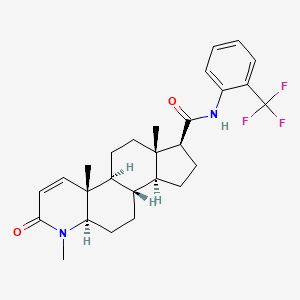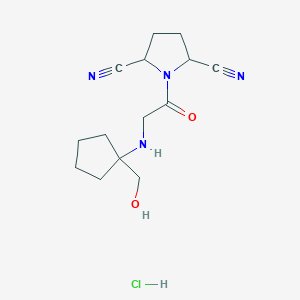
DPPI 1c hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to DPPI 1c hydrochloride often involves complex chemical reactions. For instance, the divalent germanium compound with a radical-anionic ligand can be prepared by reacting the free ligand with germanium dichloride in specific solvents or through metathetical reactions. These procedures highlight the intricate steps involved in synthesizing compounds with precise molecular structures (Fedushkin et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to DPPI 1c hydrochloride can be determined by single-crystal X-ray diffraction, revealing the arrangement of atoms within the molecule. For example, the structure of a germanium(II) compound showed the Ge atom positioned at the apex of a slightly distorted trigonal pyramid, with specific Ge-N bond lengths indicating the precise molecular geometry (Fedushkin et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving DPPI 1c hydrochloride derivatives can lead to various products, depending on the reactants and conditions used. For instance, the reaction of a germanium(II) compound with hydrochloric acid led to the protonation of the ligand, forming products that incorporate the radical cation of the protonated ligand, showcasing the compound's reactivity and transformation capabilities (Fedushkin et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and phase behavior significantly influence the application of compounds like DPPI 1c hydrochloride. Studies on similar compounds, such as those involving the phase transition behavior of DPPC liposomes influenced by dichlorophenol, provide insights into how minor changes in molecular structure can affect these properties, suggesting that similar analyses could be applied to DPPI 1c hydrochloride (Csiszár et al., 2006).
Chemical Properties Analysis
The chemical properties of DPPI 1c hydrochloride, including reactivity, stability, and interactions with other molecules, are critical for its potential applications. For example, the synthesis and reactivity of silver(I) complexes with specific ligands reveal complex formation and catalytic properties, providing a framework for understanding the chemical behavior of DPPI 1c hydrochloride derivatives in various conditions (Gimeno et al., 1995).
Applications De Recherche Scientifique
Enzymatic Characterization : DPPI (dipeptidyl peptidase I) from human spleen was purified and characterized. It exhibited hydrolytic and transpeptidase activity against a variety of dipeptide substrates. This enzyme is particularly abundant in cytotoxic lymphocytes and myeloid cells (McGuire, Lipsky, & Thiele, 1992).
Pharmacological Effects : Diphenylpyraline hydrochloride (DPP), a histamine H1 receptor antagonist, showed significant inhibition of dopamine uptake and induced locomotor activation in mice, suggesting its potential as a psychostimulant (Lapa, Mathews, Harp, Budygin, & Jones, 2005).
Type 2 Diabetes Treatment : A study on cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV (DPP-IV), a related enzyme, for the treatment of type 2 diabetes highlighted the potential of these inhibitors in controlling blood sugar levels (Wright et al., 2006).
Role in Immune Function : DPPI was found essential for the processing and activation of granzymes A and B in vivo, which are crucial for cytotoxic lymphocyte granule-mediated apoptosis (Pham & Ley, 1999).
Molecular Interaction and Inhibition Studies : Investigations into allosteric regulation of human DPPI and its relation to the enzyme's tetrameric structure provided insights into potential therapeutic modulation of this enzyme (Rebernik, Snoj, Klemenčič, & Novinec, 2019).
Inhibitor Design for Cellular Applications : Research on designing inhibitors for DPPI to study its intracellular functions suggested the utility of these inhibitors in exploring the biological roles of DPPI in various cellular processes (Kam et al., 2004).
Safety And Hazards
Orientations Futures
While I couldn’t find specific future directions for DPPI 1c hydrochloride, DPP-4 inhibitors as a class are being explored for their potential immunomodulatory effects7. This includes potential applications in innate immunity and possible therapeutic uses in conditions such as COVID-197.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipeptidylpeptidase IV Inhibitor III | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

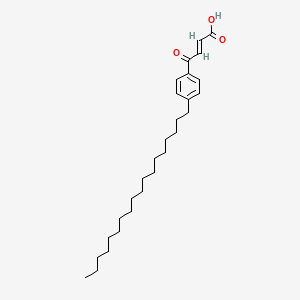



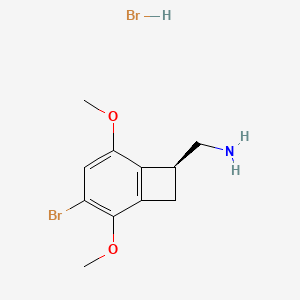

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)



